molecular formula C13H20O2 B13815038 4-sec-Butyl-5-ethyl-2-methoxyphenol

4-sec-Butyl-5-ethyl-2-methoxyphenol

Cat. No.: B13815038
M. Wt: 208.30 g/mol
InChI Key: QYBGZFCAOYHVTH-UHFFFAOYSA-N
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Description

4-sec-Butyl-5-ethyl-2-methoxyphenol is a phenolic compound with the molecular formula C13H20O2 and a molecular weight of 208.30 g/mol . Its chemical structure is characterized by a phenol group with methoxy, sec-butyl, and ethyl substituents, which can be referenced by the SMILES code Oc1cc(c(cc1OC)C(C)CC)CC . This specific arrangement of substituents classifies it as a methoxyphenol derivative, a family of compounds often investigated for their antioxidant properties. Calculated physical properties for this compound include a density of 0.986 g/cm³ and a boiling point of approximately 299.4°C at 760 mmHg . As a specialty phenolic compound, this compound is of significant interest in research and development for use as a building block in organic synthesis and as a candidate for evaluating antioxidant efficacy in various chemical systems. Researchers value it for exploring structure-activity relationships in phenolic antioxidants, potentially serving as a stabilizer in materials science or a subject of study in mechanistic organic chemistry. The mechanism of action for methoxyphenol derivatives typically involves donating a hydrogen atom from the phenolic hydroxyl group to free radicals, thereby interrupting oxidative chain reactions. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H20O2

Molecular Weight

208.30 g/mol

IUPAC Name

4-butan-2-yl-5-ethyl-2-methoxyphenol

InChI

InChI=1S/C13H20O2/c1-5-9(3)11-8-13(15-4)12(14)7-10(11)6-2/h7-9,14H,5-6H2,1-4H3

InChI Key

QYBGZFCAOYHVTH-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C=C1C(C)CC)OC)O

Origin of Product

United States

Synthetic Methodologies and Reaction Pathways for 4 Sec Butyl 5 Ethyl 2 Methoxyphenol and Its Structural Analogs

Retrosynthetic Analysis of the 4-sec-Butyl-5-ethyl-2-methoxyphenol Scaffold

Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing the target molecule into simpler, commercially available starting materials. amazonaws.compharmacy180.com For this compound, the primary disconnections involve the carbon-carbon bonds of the alkyl substituents and the carbon-oxygen bond of the methoxy (B1213986) group.

A plausible retrosynthetic approach would involve the disconnection of the sec-butyl and ethyl groups, leading back to a simpler phenol (B47542) derivative. The methoxy group can be envisioned as being introduced via O-methylation of a corresponding catechol or hydroquinone (B1673460) derivative. The order of introduction of the alkyl groups is crucial to control the regiochemical outcome, guided by the directing effects of the existing substituents on the aromatic ring. quora.combritannica.com

The key synthons in this analysis are a phenol or anisole (B1667542) core, and electrophilic or nucleophilic sources for the sec-butyl and ethyl groups. The challenge lies in achieving the desired 1,2,4,5-substitution pattern.

Classical and Modern Approaches to Phenol Alkylation and O-Methylation

The construction of the this compound scaffold relies on established and contemporary methods for modifying the phenolic ring.

Electrophilic Aromatic Substitution Strategies

Friedel-Crafts alkylation is a classical method for introducing alkyl groups onto an aromatic ring. wikipedia.orgmasterorganicchemistry.com In the context of phenols, the hydroxyl group is a strongly activating, ortho-, para-director. britannica.comucalgary.cabyjus.com This inherent reactivity can be exploited, but also presents challenges in controlling polysubstitution and regioselectivity. ucalgary.ca For the synthesis of this compound, a sequential Friedel-Crafts alkylation could be envisioned, starting from a suitable methoxyphenol, such as guaiacol (B22219) (2-methoxyphenol). foodb.ca The introduction of the first alkyl group would influence the position of the second. For instance, alkylation of guaiacol would likely direct the incoming electrophile to the position para to the hydroxyl group. Subsequent alkylation would then be directed by both the hydroxyl and the first alkyl group.

The choice of alkylating agent and catalyst is critical. Alkyl halides, alkenes, or alcohols can be used as alkylating agents in the presence of a Lewis acid (e.g., AlCl₃, FeCl₃) or a Brønsted acid. wikipedia.orgbeilstein-journals.org However, Friedel-Crafts alkylations are prone to carbocation rearrangements, which could be a significant issue with the sec-butyl group. masterorganicchemistry.com

Table 1: Comparison of Reaction Conditions for Electrophilic Aromatic Substitution on Phenol vs. Benzene (B151609) ucalgary.ca

ReactionPhenolBenzene
Nitration dil. HNO₃ in H₂O or CH₃CO₂HHNO₃ / H₂SO₄
Sulfonation conc. H₂SO₄H₂SO₄ or SO₃ / H₂SO₄
Halogenation X₂X₂ / Fe or FeX₃
Alkylation ROH / H⁺ or RCl / AlCl₃RCl / AlCl₃
Acylation RCOCl / AlCl₃RCOCl / AlCl₃

Cross-Coupling Reactions for Alkyl Group Introduction

Modern cross-coupling reactions offer a more controlled and often milder alternative to classical electrophilic substitution for the formation of carbon-carbon bonds. These methods typically involve the coupling of an organometallic reagent with an organic halide or triflate in the presence of a transition metal catalyst.

For the synthesis of the target molecule, a phenol derivative could be converted to an aryl triflate, which can then participate in cross-coupling reactions like Suzuki, Stille, or Negishi couplings to introduce the alkyl groups. nih.gov While the direct use of phenols in cross-coupling reactions is challenging due to the strength of the C-O bond, methods for the activation of phenols or their derivatives have been developed. acs.org For example, photoredox/nickel dual catalysis has been employed for the cross-electrophile coupling of phenol derivatives with alkyl alcohols. chemrxiv.org

Etherification Reactions for Methoxy Group Incorporation

The introduction of the methoxy group is typically achieved through an etherification reaction of the corresponding phenol. The Williamson ether synthesis, which involves the reaction of a phenoxide with a methylating agent like methyl iodide or dimethyl sulfate, is a classic approach. However, these reagents are toxic. elsevierpure.com

More environmentally benign methods have been developed. For instance, dimethyl carbonate in the presence of a base like cesium carbonate can be used for the O-methylation of phenols. elsevierpure.com Another approach involves the use of dimethoxymethane (B151124) with an acid catalyst. google.com Bacterial O-methylation also presents a potential, albeit less common, method for this transformation. nih.govnih.gov

In a synthetic sequence, the methylation step can be performed at various stages. For example, a dihydric phenol could be selectively mono-methylated, or the methylation could be the final step after the alkyl groups are in place. The demethylation of a methoxy group to a hydroxyl group is also a feasible transformation, often accomplished using strong acids like HBr or Lewis acids like BBr₃. stackexchange.comnih.gov

Stereoselective Synthesis of the sec-Butyl Moiety

The sec-butyl group in the target molecule contains a stereocenter. If a specific enantiomer of the final product is desired, a stereoselective method must be employed for the introduction of this group.

Chiral Auxiliary Approaches

One established strategy for achieving stereoselectivity is the use of a chiral auxiliary. numberanalytics.comnumberanalytics.com A chiral auxiliary is a chiral molecule that is temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is removed. numberanalytics.com

In the context of synthesizing the sec-butyl group, a prochiral precursor could be reacted with a chiral auxiliary to form a diastereomeric intermediate. Subsequent reaction, for example, an alkylation or a reduction, would proceed with facial selectivity due to the steric influence of the auxiliary, leading to the formation of one diastereomer in excess. Removal of the auxiliary would then yield the enantiomerically enriched sec-butyl-containing fragment, which could then be incorporated into the phenolic scaffold.

Examples of chiral auxiliaries that have been successfully used in a variety of asymmetric syntheses include Evans' oxazolidinones and Ellman's sulfinamides. osi.lv The choice of auxiliary and the specific reaction conditions are crucial for achieving high diastereoselectivity. acs.org

Asymmetric Catalysis in Alkylation

The introduction of a chiral center, such as the sec-butyl group in the target molecule, necessitates the use of asymmetric catalysis to achieve enantiomerically enriched products. The direct asymmetric alkylation of phenols is a challenging yet highly sought-after transformation. nih.gov Both O-alkylation (ether formation) and C-alkylation of the aromatic ring can be rendered asymmetric through the use of chiral catalysts. acs.orgcapes.gov.br

Key strategies in asymmetric alkylation of phenols include:

Chiral Phase-Transfer Catalysis: This method has been effectively used for the enantioselective alkylation of phenols. acs.org In this approach, a chiral catalyst, often a quaternary ammonium (B1175870) salt, facilitates the transfer of the phenoxide from an aqueous or solid phase to an organic phase where it reacts with an alkylating agent. The chiral environment of the catalyst-substrate complex dictates the stereochemical outcome of the reaction.

Transition-Metal Catalysis: Palladium-based catalysts are particularly versatile for asymmetric allylic alkylation of phenols. acs.org Chiral phosphine (B1218219) ligands are commonly employed to induce enantioselectivity. Furthermore, ruthenium, copper, and iron catalysts have been investigated for ortho-selective alkylation of phenols using various alkylating agents, including diazo compounds. rsc.org The choice of metal and ligand is crucial for controlling both regioselectivity and enantioselectivity. rsc.orgresearchgate.net

Organocatalysis: Chiral organocatalysts, such as bifunctional amine-thioureas and phosphoric acids, have emerged as powerful tools for asymmetric transformations. nih.govrsc.org For instance, chiral phosphoric acids can catalyze the alkylation of ketones with alcohols, a reaction type that shares mechanistic principles with phenol alkylation. youtube.com These catalysts often operate by activating the electrophile and/or the nucleophile through hydrogen bonding, creating a well-organized, chiral transition state.

Mechanistic studies, often supported by density functional theory (DFT) calculations, reveal that the alkylation of phenols can proceed through different pathways. researchgate.net O-alkylation to form a phenolic ether is often kinetically favored. researchgate.net Subsequent intramolecular rearrangement (Fries rearrangement) or intermolecular processes can then lead to the C-alkylated products. researchgate.net Controlling the competition between O- and C-alkylation, as well as the regioselectivity (ortho vs. para) and enantioselectivity, remains a primary challenge. rsc.orgresearchgate.net

Table 1: Catalytic Systems for Asymmetric Alkylation of Phenols

Catalytic System Catalyst Type Reaction Key Features
Phase-Transfer Catalysis Chiral Quaternary Ammonium Salts C-Alkylation Effective for enantioselective synthesis under biphasic conditions. acs.org
Palladium Catalysis Pd(0) with Chiral Ligands Allylic Alkylation (O- and C-) Highly versatile for introducing allylic groups with high enantioselectivity. acs.org
Ruthenium Catalysis Pincer-Ruthenium Complex Ortho-Alkylation Utilizes secondary alcohols as alkylating agents. rsc.org
Organocatalysis Chiral Phosphoric Acids Alkylation with Alcohols Enables reactions under mild conditions with high stereocontrol. youtube.com

Derivatization Strategies for Advanced Synthetic Targets

Derivatization of this compound allows for the synthesis of advanced analogs with potentially modulated properties. These strategies focus on the three main reactive sites of the molecule: the phenolic hydroxyl group, the alkyl side chains, and the aromatic ring.

Functionalization of the Phenolic Hydroxyl Group

The phenolic hydroxyl group is a prime target for functionalization due to its reactivity. researchgate.net The oxygen atom's lone pairs make it a potent nucleophile, especially after deprotonation to the phenoxide. Common derivatization reactions include:

Etherification: This involves the reaction of the corresponding phenoxide with an alkyl halide (Williamson ether synthesis) or other electrophiles. This is a fundamental method for protecting the hydroxyl group or for introducing new functional moieties. nih.gov Selective methylation of phenolic hydroxyl groups is a common transformation. mdpi.com

Esterification: Phenols can be readily converted to esters by reacting with acyl chlorides, anhydrides, or carboxylic acids (under Fischer esterification conditions or using coupling agents). nih.gov This modification can significantly alter the lipophilicity and biological activity of the parent phenol. nih.gov

Urethane Formation: The reaction of the phenolic hydroxyl group with isocyanates yields carbamates (urethanes). researchgate.net This linkage is important in the synthesis of various polymers and biologically active molecules. researchgate.net

The reactivity of the phenolic hydroxyl group can be influenced by the steric hindrance imposed by the adjacent sec-butyl and methoxy groups, potentially requiring more forcing reaction conditions.

Table 2: Common Reactions for Phenolic Hydroxyl Group Functionalization

Reaction Type Reagents Product
Etherification Alkyl Halide, Base Phenolic Ether
Esterification Acyl Chloride/Anhydride, Base Phenolic Ester
Urethane Formation Isocyanate Phenyl Carbamate

Modifications of the Alkyl Side Chains

The ethyl and sec-butyl side chains offer further opportunities for synthetic modification. The carbon atoms directly attached to the aromatic ring are known as benzylic carbons and exhibit unique reactivity. libretexts.org

Side-Chain Oxidation: Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid, can oxidize alkyl chains attached to an aromatic ring. libretexts.org For this reaction to proceed, the benzylic carbon must have at least one attached hydrogen. libretexts.org In the case of the ethyl group, this would lead to a carboxylic acid. The sec-butyl group also has a benzylic hydrogen, making it susceptible to similar oxidation. The specific products would depend on the reaction conditions and the relative reactivity of the two side chains.

Benzylic Functionalization: The introduction of substituents at the benzylic position can be achieved through various methods. For example, radical-mediated reactions can introduce halogens, which can then be substituted by other nucleophiles. The presence of activating groups on the ring can influence the acidity and reactivity of the benzylic C-H bonds. mdpi.com

Regioselective Substitution of the Aromatic Ring

The introduction of a new substituent onto the aromatic ring of this compound would be governed by the directing effects of the four existing groups. The hydroxyl (-OH) and methoxy (-OCH₃) groups are powerful activating, ortho-, para-directing groups due to their ability to donate electron density through resonance. The alkyl groups (-ethyl, -sec-butyl) are weakly activating, ortho-, para-directing groups.

The sole remaining unsubstituted position on the ring is at C-6. Electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts reactions, would be strongly directed to this position.

Halogenation: The reaction of phenols with bromine in a polar solvent like water can lead to polysubstitution. youtube.com To achieve monosubstitution, less polar solvents like carbon disulfide (CS₂) and lower temperatures are typically used. youtube.com This would selectively introduce a bromine atom at the C-6 position.

Nitration: Nitration can be achieved using nitric acid, often in the presence of a sulfuric acid catalyst. The strong activating nature of the hydroxyl and methoxy groups means that milder conditions might be necessary to avoid over-oxidation or side reactions.

Cyanation: Direct C-H cyanation of phenols can be achieved, often promoted by a Lewis acid, providing a route to phenolic nitriles. chemrxiv.org

Controlling regioselectivity in highly substituted phenols is a significant challenge. chemrxiv.org However, in this specific case, the electronic and steric effects of the existing substituents converge to strongly favor substitution at the single available C-6 position. The development of synthetic methods with complete regiochemical control is an active area of research. nih.gov

Computational and Theoretical Chemistry Studies of 4 Sec Butyl 5 Ethyl 2 Methoxyphenol

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide insights into the three-dimensional arrangement of atoms and the distribution of electrons, which in turn dictate the molecule's reactivity and physical properties.

Density Functional Theory (DFT) Calculations for Optimized Geometries and Energetics

Density Functional Theory (DFT) is a widely used computational method that balances accuracy and computational cost, making it suitable for studying molecules of the size of 4-sec-Butyl-5-ethyl-2-methoxyphenol. DFT calculations would typically be employed to determine the molecule's most stable conformation (optimized geometry) and its thermodynamic properties.

A standard approach would involve using a functional, such as B3LYP, in conjunction with a basis set, for instance, 6-311++G(d,p). The calculations would yield the lowest energy structure by minimizing the forces on each atom. From this optimized geometry, various energetic parameters can be extracted.

Table 1: Hypothetical DFT-Calculated Energetic Properties of this compound

ParameterHypothetical ValueDescription
Total Energy EThe total electronic energy of the molecule in its ground state.
HOMO Energy EHOMOEnergy of the Highest Occupied Molecular Orbital, related to the molecule's ability to donate electrons.
LUMO Energy ELUMOEnergy of the Lowest Unoccupied Molecular Orbital, related to the molecule's ability to accept electrons.
HOMO-LUMO Gap ΔEThe energy difference between the HOMO and LUMO, which is an indicator of molecular stability and reactivity.
Dipole Moment μA measure of the overall polarity of the molecule, arising from the non-uniform distribution of electron density.

Note: The values in this table are placeholders and would need to be determined through actual DFT calculations.

Ab Initio Methods for High-Accuracy Property Prediction

For even greater accuracy, particularly for specific electronic properties, ab initio methods such as Møller-Plesset perturbation theory (e.g., MP2) or Coupled Cluster theory (e.g., CCSD(T)) could be utilized. While computationally more demanding, these methods are based on first principles and can provide benchmark-quality data for properties like electron affinity and ionization potential. These high-accuracy calculations are often performed on a DFT-optimized geometry to save computational resources.

Spectroscopic Property Prediction via Computational Methods

Computational methods are invaluable for interpreting and predicting spectroscopic data. By simulating spectra, researchers can aid in the identification and characterization of compounds.

Calculated NMR Chemical Shifts and Coupling Constants

The prediction of Nuclear Magnetic Resonance (NMR) spectra is a powerful application of computational chemistry. The Gauge-Independent Atomic Orbital (GIAO) method, typically within a DFT framework, is commonly used to calculate the isotropic shielding constants of nuclei (e.g., 1H and 13C). These shielding values are then converted to chemical shifts (δ) by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS).

Table 2: Hypothetical Calculated and Experimental 1H and 13C NMR Chemical Shifts (ppm) for this compound

AtomCalculated δ (ppm)Experimental δ (ppm)
1H Nuclei
Aromatic-H
Methoxy-H
Ethyl-CH2
Ethyl-CH3
sec-Butyl-CH
sec-Butyl-CH2
sec-Butyl-CH3 (doublet)
sec-Butyl-CH3 (triplet)
Phenolic-OH
13C Nuclei
Aromatic-C
Methoxy-C
Ethyl-C
sec-Butyl-C

Note: This table represents a template for the comparison of calculated and experimental NMR data. Actual values are pending experimental and computational studies.

Simulated Vibrational Frequencies (IR and Raman)

The vibrational frequencies of this compound can be calculated to predict its infrared (IR) and Raman spectra. These calculations are typically performed at the same level of theory used for geometry optimization. The output provides the frequencies of the normal modes of vibration and their corresponding intensities. It is common practice to apply a scaling factor to the calculated frequencies to better match experimental data, accounting for anharmonicity and other systematic errors in the computational method.

Table 3: Hypothetical Calculated Vibrational Frequencies and Assignments for Key Functional Groups of this compound

Vibrational ModeCalculated Frequency (cm-1)Scaled Frequency (cm-1)IntensityAssignment
1O-H stretch
2C-H stretch (aromatic)
3C-H stretch (aliphatic)
4C=C stretch (aromatic)
5C-O stretch (methoxy)
6C-O stretch (phenolic)
7CH2/CH3 bending

Note: This table illustrates the expected output of a vibrational frequency calculation. The specific frequencies and their assignments would need to be determined computationally.

Electronic Absorption Spectra Prediction (UV-Vis)

Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for predicting the electronic absorption spectra (UV-Vis) of organic molecules. These calculations provide information about the electronic transitions between molecular orbitals. The results include the excitation energies (which can be converted to wavelengths) and the oscillator strengths (which relate to the intensity of the absorption bands). This information is crucial for understanding the photophysical properties of the compound. The predicted spectrum can be compared with experimental UV-Vis data to confirm the identity and purity of the synthesized molecule.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a powerful computational tool used to study the time-dependent behavior of a molecular system, providing a detailed picture of conformational changes and intermolecular interactions. For this compound, MD simulations can elucidate the molecule's structural dynamics and how it interacts with itself and its environment.

MD simulations can map the potential energy surface associated with these rotations, identifying low-energy conformers and the energy barriers between them. This analysis is crucial for understanding which shapes the molecule is likely to adopt in different phases (gas, liquid, or in solution).

Furthermore, MD simulations are used to study intermolecular interactions. By simulating a system containing multiple molecules of this compound, one can analyze the formation of dimers and larger aggregates. The primary non-covalent forces at play would be hydrogen bonding involving the hydroxyl group and van der Waals interactions among the aromatic rings and alkyl side chains. Studies on related methoxyphenols have shown that they form strong intermolecular hydrogen bonds, which are fundamental to their properties in condensed matter. nih.gov In solution, the simulations can also model the interactions with solvent molecules, revealing how the solvent affects conformational preferences and the availability of the hydroxyl group for intermolecular bonding. nih.gov

Table 1: Key Rotatable Bonds and Interactions in this compound

Feature Description Significance
Intramolecular H-Bond Potential hydrogen bond between the hydroxyl proton and the methoxy (B1213986) oxygen. Stabilizes a planar conformer, affects acidity and reactivity of the hydroxyl group.
Alkyl Group Rotation Rotation of the ethyl and sec-butyl groups around their C-C bonds. Influences the steric profile and packing ability of the molecule.
Intermolecular H-Bond Hydrogen bonding between the hydroxyl group of one molecule and an oxygen atom (hydroxyl or methoxy) of another. Governs aggregation, boiling point, and solubility.

| π-π Stacking | Interaction between the aromatic rings of adjacent molecules. | Contributes to stabilization in the solid state and in non-polar environments. |

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling for Mechanistic Insights and Structure-Function Correlation

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the chemical structure of compounds with their biological activity or physical properties. nih.govijsmr.in For this compound, QSAR/QSPR models can provide mechanistic insights and predict its behavior based on computed molecular descriptors.

The foundation of any QSAR/QSPR model is the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. These descriptors can be broadly categorized into electronic and steric (or topological) types.

Electronic Descriptors quantify the electronic characteristics of the molecule. For a phenol (B47542), these are critical for understanding its reactivity, particularly its antioxidant potential and acidity. Key electronic descriptors include:

Energies of Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are related to the molecule's ability to donate or accept electrons. A high HOMO energy suggests a better electron donor, which is often correlated with antioxidant activity. researchgate.net

Hardness (η) and Electronegativity (χ): These global reactivity descriptors, derived from HOMO and LUMO energies, can characterize the intrinsic antiradical properties of phenolic compounds. imist.ma

Partial Atomic Charges: The distribution of electron density across the molecule, indicating reactive sites for electrophilic or nucleophilic attack. Computational methods can calculate the charges on the phenolic oxygen and the carbons of the aromatic ring. researchgate.net

Steric and Topological Descriptors describe the size, shape, and branching of the molecule. These are important for understanding how the molecule fits into a biological receptor or how it interacts with other molecules in a condensed phase.

Molar Refractivity (MR): Related to the volume of the molecule and its polarizability. ijsmr.in

McGowan Volume (McVol): A calculated volume that provides a measure of the molecule's bulk. ijsmr.in

Table 2: Examples of Molecular Descriptors for QSAR/QSPR Modeling

Descriptor Type Descriptor Name Information Encoded Relevance for Phenols
Electronic HOMO Energy Electron-donating ability Antioxidant activity, reactivity
Electronic LUMO Energy Electron-accepting ability Reactivity, stability
Electronic Dipole Moment Polarity and charge distribution Solubility, intermolecular interactions
Electronic Partial Atomic Charges Local electrophilicity/nucleophilicity Site of reaction, acidity
Steric Molar Refractivity (MR) Molecular volume and polarizability Binding affinity, transport properties
Steric McGowan Volume (McVol) Bulkiness of the molecule Steric hindrance at reactive sites

| Hydrophobic | LogP | Partition coefficient (octanol-water) | Membrane permeability, bioavailability |

Once a set of descriptors is calculated for a series of related compounds, statistical methods are used to build a predictive model. Common techniques include Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning approaches like Artificial Neural Networks (ANN). imist.maimist.ma

For phenolic compounds, these models are frequently developed to predict properties such as:

Antioxidant Activity: The reactivity of a phenol as an antioxidant is often linked to the stability of the phenoxyl radical formed after hydrogen atom donation. QSAR models can correlate descriptors like the O-H Bond Dissociation Enthalpy (BDE) with antioxidant capacity. nih.govacs.org

Toxicity: The toxicity of phenols can be modeled using descriptors like LogP (hydrophobicity) and electronic parameters that influence their mode of action, such as being a respiratory uncoupler or an electrophile. nih.govacademicdirect.org

By developing a QSAR model that includes this compound within a larger dataset of phenols, its intrinsic reactivity and potential biological activities could be predicted in silico, providing a valuable screening tool.

Reaction Mechanism Studies Using Computational Approaches

Computational chemistry offers powerful methods to investigate the detailed pathways of chemical reactions, known as reaction mechanisms. Using quantum mechanical calculations, such as Density Functional Theory (DFT), researchers can map the entire energy profile of a reaction, including reactants, products, intermediates, and transition states. researchgate.netrsc.org

For this compound, computational studies could elucidate the mechanisms of several important reactions characteristic of phenols:

Electrophilic Aromatic Substitution: The substitution pattern on the aromatic ring is governed by the directing effects of the hydroxyl, methoxy, and alkyl groups. Computational models can predict the most likely positions for electrophilic attack (e.g., during nitration or halogenation) by calculating the activation energies for each possible pathway. jeeadv.ac.in

Oxidation and Radical Formation: The primary step in the antioxidant action of phenols is the donation of a hydrogen atom from the hydroxyl group to a free radical. DFT calculations can determine the O-H bond dissociation enthalpy (BDE), a key indicator of antioxidant efficacy. nih.gov The mechanism of subsequent reactions of the resulting phenoxyl radical can also be explored.

Reactions with Other Molecules: The reaction of phenols with aldehydes like formaldehyde (B43269) is industrially significant. Computational studies can model the step-by-step mechanism, including the formation of hydroxymethylphenols, and determine the rate-determining steps and the influence of catalysts. researchgate.netresearchgate.net Similarly, the mechanism of complexation with metal ions, as has been studied for the related 4-ethyl-2-methoxyphenol (B121337), can be detailed through computational analysis. nih.gov

These studies provide a molecular-level understanding of why a reaction proceeds in a certain way, what factors control its speed, and how the structure of this compound specifically influences its chemical reactivity.

Table 3: Mentioned Chemical Compounds

Compound Name
This compound
4-ethyl-2-methoxyphenol
Formaldehyde
2-methoxyphenol
3-methoxyphenol
4-methoxyphenol
1,2-dimethoxybenzene
1,3-dimethoxybenzene
1,4-dimethoxybenzene
Nitric Oxide
Peroxyl Radical

Mechanistic Biological Studies of 4 Sec Butyl 5 Ethyl 2 Methoxyphenol at the Cellular and Molecular Level in Vitro Focus

Investigation of Radical Scavenging and Antioxidant Mechanisms

No specific studies were identified that investigated the radical scavenging and antioxidant mechanisms of 4-sec-Butyl-5-ethyl-2-methoxyphenol.

There is no available research that specifically details the electron transfer (ET) or hydrogen atom transfer (HAT) mechanisms for this compound. Generally, phenolic compounds can act as antioxidants through these pathways, where the phenolic hydroxyl group donates a hydrogen atom or an electron to neutralize free radicals. The specific efficiency and dominant mechanism are influenced by the types and positions of substituent groups on the aromatic ring.

Data on the reaction kinetics of this compound with specific reactive oxygen species (ROS) such as the superoxide (B77818) radical or hydroxyl radical, and reactive nitrogen species (RNS) like nitric oxide or peroxynitrite, are not present in the available scientific literature. Such studies would be necessary to quantify its antioxidant potential.

Enzymatic Interaction and Inhibition Studies (In Vitro)

No published research was found that details the in vitro interaction or inhibition of enzymes by this compound.

There are no available studies reporting the binding affinity (such as Ki or IC50 values) or kinetic characterization of this compound with any purified enzymes.

Information regarding the modulatory effects of this compound on specific enzyme pathways is not available in the scientific literature.

Receptor-Ligand Interaction Studies (In Vitro)

No in vitro studies on the interaction between this compound and any biological receptors have been found in the reviewed literature. Therefore, data on its binding affinity, selectivity, or functional activity at any receptor are currently unavailable.

Molecular Docking and Binding Site Analysis

No molecular docking or binding site analysis studies were identified for this compound.

However, research on the closely related compound, 4-ethyl-2-methoxyphenol (B121337) , has explored its binding potential with the Glucagon-like peptide-1 (GLP-1) receptor, a target relevant to metabolic diseases. A molecular docking study demonstrated that 4-ethyl-2-methoxyphenol could bind to a specific site on the GLP-1 receptor (PDB ID: 4ZGM). researchgate.net The interaction was characterized by a favorable binding energy and engagement with several key amino acid residues within the receptor's binding pocket. researchgate.net

The study calculated the Gibbs free energy of binding for this interaction to be -6.10 kcal/mol. researchgate.net This suggests a stable interaction, indicating that 4-ethyl-2-methoxyphenol has the potential to act as a ligand for the GLP-1 receptor. researchgate.net The specific residues identified as forming the binding site are detailed in the table below. researchgate.net

Table 1: Molecular Docking Details for 4-ethyl-2-methoxyphenol with GLP-1 Receptor

Parameter Finding
Target Protein Glucagon-like peptide-1 (GLP-1) Receptor
Ligand 4-ethyl-2-methoxyphenol
Calculated Gibbs Energy (ΔG) -6.10 kcal/mol

| Interacting Amino Acid Residues | SER 84, CYS 85, TRP 87, ALA 92, VAL 95, PRO 96 |

Another study investigated the reaction mechanism between 4-ethyl-2-methoxyphenol and calcium ions (Ca²⁺), identifying coordination sites on the molecule, which is another form of binding analysis. nih.gov

Cell-Free Receptor Binding Assays

There are no publicly available studies utilizing cell-free receptor binding assays to characterize the interaction of this compound or its close structural analogs with specific molecular targets. This type of assay, which measures the direct binding of a ligand to a receptor without the interference of cellular membranes or metabolic processes, has not been reported for this compound. nih.govnih.govrsc.org

Cellular Mechanistic Studies (In Vitro, Non-Clinical)

Effects on Cellular Signaling Pathways

Direct research on the effects of this compound on cellular signaling pathways is not available. However, studies on other methoxyphenolic compounds provide a framework for potential mechanisms.

Research on 2-methoxy-4-vinylphenol (B128420) (2M4VP) , another structural analog, has shown potent anti-inflammatory effects by modulating key signaling pathways in RAW 264.7 macrophage cells. nih.gov This compound was found to inhibit the lipopolysaccharide (LPS)-induced activation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades. nih.gov Specifically, 2M4VP suppressed the phosphorylation of MAPK proteins p38, ERK1/2, and JNK, and prevented the translocation of the NF-κB p65 subunit to the nucleus. nih.gov

Similarly, a study on (E)-2-methoxy-4-(3-(4-methoxyphenyl) prop-1-en-1-yl) phenol (B47542) (MMPP) found that it exerts anti-inflammatory and anti-amyloidogenic effects by selectively inhibiting the Signal Transducer and Activator of Transcription 3 (STAT3) pathway in both cultured astrocytes and microglial BV-2 cells. nih.gov

These findings suggest that a potential mechanism of action for compounds in this class involves the modulation of critical inflammatory signaling pathways like NF-κB, MAPK, and STAT3.

Gene Expression and Proteomic Analysis in Cultured Cells

No studies involving gene expression or proteomic analysis in cultured cells treated with this compound or its close analog 4-ethyl-2-methoxyphenol were found in the reviewed literature.

Investigation of Anti-inflammatory or Other Modulatory Activities at a Cellular Level

While direct cellular studies on this compound are absent, the anti-inflammatory properties of related methoxyphenols have been investigated.

The study on 2-methoxy-4-vinylphenol (2M4VP) in LPS-stimulated RAW 264.7 cells demonstrated significant anti-inflammatory activity. nih.gov The compound dose-dependently inhibited the production of key inflammatory mediators, including nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE₂). nih.gov This was achieved by blocking the expression of the enzymes responsible for their synthesis, inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.gov The study also noted that 2M4VP inhibited the hyper-acetylation of histone H3, suggesting a role in epigenetic regulation of inflammation. nih.gov

Table 2: Anti-inflammatory Effects of 2-methoxy-4-vinylphenol (2M4VP) in LPS-Stimulated RAW 264.7 Cells

Cellular Response Effect of 2M4VP
Nitric Oxide (NO) Production Inhibited
Prostaglandin E2 (PGE₂) Production Inhibited
iNOS Protein Expression Blocked
COX-2 Protein Expression Blocked
NF-κB and MAPK Activation Suppressed

| Histone H3 Acetylation | Inhibited |

These findings with structural analogs strongly suggest that phenolic compounds like this compound warrant investigation for similar anti-inflammatory activities at the cellular level.

Environmental Distribution, Biotransformation, and Degradation Pathways of 4 Sec Butyl 5 Ethyl 2 Methoxyphenol

Microbial Degradation and Biotransformation Pathways

Environmental Fate in Soil and Aquatic Systems

The environmental behavior of 4-sec-butyl-5-ethyl-2-methoxyphenol in soil and water is dictated by its physicochemical properties, such as water solubility, vapor pressure, and its octanol-water partition coefficient (Kow). These parameters, in turn, influence its mobility, persistence, and bioavailability.

In aquatic environments, the compound's fate is influenced by processes such as volatilization, adsorption to sediment and suspended particles, and degradation through biotic and abiotic pathways. Phenolic compounds, in general, can be released into waterways through industrial effluents. nih.gov The relatively low water solubility and moderate to high lipophilicity, suggested by its structure, would imply a tendency to partition from the water column to organic matter in sediment.

In soil systems, this compound is expected to exhibit limited mobility due to its likely strong adsorption to soil organic matter. This binding would reduce its potential for leaching into groundwater. The primary degradation pathway in both soil and aquatic systems is expected to be microbial breakdown. cdc.gov However, factors such as temperature, pH, oxygen availability, and the presence of adapted microbial communities can significantly influence the rate of biodegradation. nih.gov In environments with high concentrations of the compound, toxic effects on microbial populations could potentially inhibit its own degradation. nih.gov

Table 1: Predicted Physicochemical Properties and Environmental Partitioning of this compound

PropertyPredicted ValueImplication for Environmental FateSource
Molecular Weight208.30 g/mol Influences diffusion and transport. nih.gov
logP (XLogP3-AA)4.4Indicates high lipophilicity and potential for sorption to organic matter. nih.gov
Water SolubilityLow (estimated)Limits concentration in the aqueous phase, promotes partitioning to sediment/soil.Inferred from logP
Vapor PressureLow (estimated)Suggests that volatilization from water and soil surfaces is not a major removal process.Inferred from structure
Soil Adsorption Coefficient (Koc)High (estimated)Indicates strong binding to soil organic carbon, leading to low mobility in soil.Inferred from logP

Note: Predicted values are based on computational models and data for structurally similar compounds in the absence of direct experimental data.

Photochemical and Chemical Degradation Mechanisms

Abiotic degradation processes, particularly those driven by light and chemical oxidants, are significant in determining the persistence of this compound in the environment, especially in sunlit surface waters and the atmosphere.

Direct photolysis, the breakdown of a chemical by direct absorption of sunlight, is a potential degradation pathway for phenolic compounds. nih.gov For this compound, absorption of ultraviolet (UV) radiation present in sunlight could lead to the cleavage of chemical bonds. The phenolic hydroxyl group and the methoxy (B1213986) group are likely sites for initial photochemical reactions.

Indirect photolysis, however, is often a more significant process for phenols in the environment. This involves reactions with photochemically generated reactive species such as hydroxyl radicals (•OH), singlet oxygen, and peroxyl radicals. cdc.gov In sunlit natural waters, these reactive oxygen species are formed from dissolved organic matter and other sensitizers. The reaction with hydroxyl radicals is typically the most important indirect photolysis pathway for phenols. The rate of degradation would depend on the concentration of these radicals and the susceptibility of the compound to radical attack. For alkylphenols, direct photolysis can occur, with the rate being dependent on the initial concentration of the compound. nih.gov

The oxidative degradation of this compound in aqueous environments is primarily driven by reactions with strong oxidants, most notably the hydroxyl radical (•OH). researchgate.net Advanced Oxidation Processes (AOPs), which generate these radicals, have been shown to be effective in degrading phenols and their derivatives. researchgate.net

The reaction of •OH with the aromatic ring is a key degradation mechanism. This can occur via two main pathways: hydrogen abstraction from the phenolic hydroxyl group to form a phenoxyl radical, or addition of the hydroxyl radical to the aromatic ring. acs.org For guaiacol (B22219) (2-methoxyphenol), a related compound, studies have shown that the dissociation of the methoxy group's O-C bond is energetically more favorable than the cleavage of the phenolic O-H bond, suggesting that demethylation could be a significant initial step in its oxidative degradation. tandfonline.comnih.gov The presence of electron-donating alkyl groups (sec-butyl and ethyl) on the ring of this compound would likely activate the ring towards electrophilic attack by hydroxyl radicals, potentially leading to hydroxylation and subsequent ring cleavage. researchgate.net

The degradation can proceed through the formation of various intermediates, such as hydroxylated derivatives, before eventual mineralization to carbon dioxide and water. researchgate.net The presence of UV radiation can enhance the oxidative degradation process, for instance, in a photo-Fenton reaction. researchgate.net

Bioaccumulation Potential in Environmental Systems (Theoretical/Modeling)

The bioaccumulation potential of a chemical refers to its ability to be taken up by an organism and concentrated to levels higher than in the surrounding environment. This is a critical consideration for assessing long-term ecological risk. For organic compounds like this compound, the bioaccumulation potential is often estimated using its octanol-water partition coefficient (Kow), typically expressed as log Kow or logP.

A high logP value generally indicates a greater potential for a chemical to partition into the fatty tissues of organisms. The predicted logP for this compound is 4.4, which suggests a significant potential for bioaccumulation. nih.gov Chemicals with a log Kow between approximately 4.0 and 12.2 are often identified as having the potential to bioaccumulate in aquatic food webs, assuming no significant metabolic transformation. sfu.ca

Quantitative Structure-Activity Relationship (QSAR) models are valuable tools for predicting bioaccumulation factors (BAF) and bioconcentration factors (BCF) in the absence of experimental data. epa.govwur.nl These models use the chemical's structure and properties like logP to estimate its bioaccumulation potential.

Table 2: Theoretical Bioaccumulation Potential of this compound

ParameterPredicted Value/RangeInterpretationSource
LogP (XLogP3-AA) 4.4High lipophilicity, suggesting a tendency to partition into biological tissues. nih.gov
Predicted Bioconcentration Factor (BCF) Moderate to HighIndicates that the compound is likely to be taken up by aquatic organisms from water at a rate faster than it is eliminated.Inferred from logP epa.gov
Predicted Bioaccumulation Factor (BAF) Potentially HighSuggests that the compound may accumulate in organisms through both water and dietary sources, and could biomagnify in food webs.Inferred from logP sfu.ca
Metabolic Transformation Unknown (assumed to be slow for modeling)The rate of metabolism in organisms is a key uncertainty. Rapid metabolism would reduce the actual bioaccumulation potential.-

Note: These are theoretical predictions based on the compound's structure and established models. The actual bioaccumulation will also depend on species-specific metabolic capabilities.

While the high logP value suggests a potential for bioaccumulation, the actual extent will be influenced by the organism's ability to metabolize and eliminate the compound. Phenolic compounds can undergo metabolic transformations in organisms, which can either lead to detoxification and excretion or, in some cases, the formation of more persistent or toxic metabolites. acs.org Therefore, while theoretical models indicate a potential for bioaccumulation, experimental studies would be necessary to confirm the actual BCF and BAF values and to understand the metabolic fate of this compound in various species.

After a comprehensive search for scientific literature, it has been determined that there is insufficient specific information available to generate a detailed article on the advanced analytical methodologies for the detection and quantification of the chemical compound This compound .

The instructions for this article required a strict adherence to a detailed outline focused exclusively on this compound, covering:

Sample Preparation and Extraction Techniques: Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), Solid-Phase Microextraction (SPME), Stir Bar Sorptive Extraction (SBSE), and derivatization methods.

Chromatographic Separation Techniques: Gas Chromatography (GC), Comprehensive Two-Dimensional Gas Chromatography (GCxGC), and High-Performance Liquid Chromatography (HPLC).

Without specific studies on this compound, any attempt to describe these methodologies would involve generalizing from procedures used for other, structurally related phenolic compounds. This would not meet the required standard of scientific accuracy for the specific subject and would violate the core instruction to focus solely on the requested compound.

Therefore, it is not possible to provide a thorough, informative, and scientifically accurate article that adheres to the provided outline and content inclusions at this time. Further research and publication on the analytical chemistry of this compound are needed before such a document can be responsibly generated.

Advanced Analytical Methodologies for the Detection and Quantification of this compound in Complex Matrices

The accurate detection and quantification of emerging environmental contaminants such as this compound are paramount for assessing their environmental fate and potential impact. Due to the complexity of environmental matrices and the often low concentrations of such compounds, highly sensitive and selective analytical techniques are required. This article explores advanced analytical methodologies, focusing on chromatographic and mass spectrometric techniques for the robust analysis of this compound.

Future Research Directions and Unexplored Avenues for 4 Sec Butyl 5 Ethyl 2 Methoxyphenol

Development of Novel Synthetic Routes with Improved Atom Economy and Sustainability

Current synthetic methodologies for producing substituted phenols often rely on classical reactions that may lack efficiency and generate significant waste. Future research should prioritize the development of novel, sustainable synthetic routes to 4-sec-Butyl-5-ethyl-2-methoxyphenol that adhere to the principles of green chemistry.

A promising approach involves the use of ipso-hydroxylation of arylboronic acids. rsc.org This method offers a mild and highly efficient pathway to substituted phenols. rsc.org Another avenue for exploration is the application of deep eutectic solvents (DES) as catalysts, which are biodegradable, non-toxic, and inexpensive. chemistryviews.org Research into these green synthetic strategies could lead to a more environmentally friendly and cost-effective production of this compound. The concept of atom economy, which emphasizes maximizing the incorporation of all materials from the reactants into the final product, should be a central tenet of this research. numberanalytics.comjocpr.com

Table 1: Potential Green Synthesis Strategies for this compound

StrategyDescriptionPotential Advantages
ipso-HydroxylationDirect hydroxylation of an arylboronic acid precursor.High efficiency, mild reaction conditions. rsc.org
Deep Eutectic SolventsUse of biodegradable and inexpensive solvent/catalyst systems.Sustainability, cost-effectiveness, potential for catalyst recycling. chemistryviews.org
Catalytic HydrogenationUtilizing a catalyst for the addition of hydrogen to unsaturated precursors.High atom economy, reduced waste. jocpr.com
Flow ChemistryContinuous processing for optimized reaction conditions.Improved efficiency, reduced waste, enhanced safety. numberanalytics.com

In-depth Characterization of Stereochemical Properties and their Impact on Biological Activity

The presence of a chiral sec-butyl group in this compound means that it can exist as different stereoisomers. It is well-established that the stereochemistry of a molecule can have a profound impact on its biological activity. solubilityofthings.comnih.gov Different isomers can interact with biological targets, such as enzymes and receptors, in distinct ways, leading to variations in their therapeutic effects or toxicity. solubilityofthings.com

Future investigations should focus on the separation and characterization of the individual stereoisomers of this compound. Subsequent in-vitro and in-vivo studies can then be conducted to evaluate the biological activity of each isomer. This will be crucial in determining whether one isomer possesses more desirable properties, a critical consideration for any potential pharmaceutical or agricultural applications.

Advanced Computational Modeling for predicting novel interactions and properties

Computational chemistry offers powerful tools for predicting the properties and interactions of molecules, thereby guiding experimental research and reducing costs. Quantitative Structure-Activity Relationship (QSAR) modeling is a particularly relevant technique for phenolic compounds. nih.govnih.govresearchgate.netprotoqsar.com By correlating the structural features of a series of compounds with their biological activity, QSAR models can predict the activity of new, untested molecules. nih.govprotoqsar.com

Future research should involve the development of robust QSAR models for a series of substituted phenols, including this compound. These models could predict various properties, such as antioxidant potential, receptor binding affinity, or toxicity. Density Functional Theory (DFT) calculations can also be employed to study the electronic structure and reactivity of the molecule, providing insights into its chemical behavior. researchgate.net

Exploration of Biocatalytic Synthesis and Biotransformation Pathways

Biocatalysis, the use of enzymes or whole microorganisms to catalyze chemical reactions, is a rapidly growing field in green chemistry. acs.org Enzymes offer high selectivity and can operate under mild conditions, making them an attractive alternative to traditional chemical catalysts. nih.gov

The potential for biocatalytic synthesis of this compound should be investigated. Enzymes such as cytochrome P450 monooxygenases could be engineered to selectively hydroxylate and functionalize a suitable precursor. nih.gov Furthermore, exploring the biotransformation pathways of this compound is essential. Understanding how microorganisms metabolize this compound is crucial for assessing its environmental fate and potential for bioremediation.

Targeted Mechanistic Studies of Specific Cellular Pathways (In Vitro)

Phenolic compounds are known to exert a wide range of biological effects by modulating various cellular signaling pathways. researchgate.netnih.gov For instance, many phenols possess antioxidant properties and can influence inflammatory responses. nih.govpatsnap.comnih.gov The guaiacol (B22219) moiety present in this compound suggests it may have similar activities. nih.govpatsnap.comnih.govfrontiersin.orgresearchgate.net

Future in vitro studies should aim to elucidate the specific cellular pathways affected by this compound. This could involve investigating its effects on key signaling pathways such as the PI3K/Akt/mTOR pathway, which is often implicated in cancer. kent.edu.tr Such mechanistic studies are vital for understanding the molecular basis of its biological activity and for identifying potential therapeutic targets.

Understanding Environmental Cycling and Long-Term Fate in Natural Systems

The widespread use of any chemical necessitates a thorough understanding of its environmental impact. Alkylphenols, a class of compounds structurally related to this compound, are known to be persistent environmental pollutants that can accumulate in various environmental compartments. nih.govcapes.gov.brresearchgate.net

Therefore, a critical area of future research is the investigation of the environmental cycling and long-term fate of this compound. Studies should focus on its persistence, mobility, and potential for bioaccumulation in soil and water systems. Understanding its degradation pathways, both biotic and abiotic, is essential for predicting its environmental risk. nih.gov

Development of Miniaturized and High-Throughput Analytical Platforms for its Detection

The ability to accurately and efficiently detect and quantify a chemical in various matrices is fundamental to research in all the areas mentioned above. While standard analytical techniques like gas chromatography (GC) and high-performance liquid chromatography (HPLC) are available for phenol (B47542) detection, there is a growing need for more rapid and portable methods. mdpi.comoup.comnih.gov

Future research should focus on the development of miniaturized and high-throughput analytical platforms for the detection of this compound. This could include the development of novel sensors, biosensors, or microfluidic devices that allow for rapid, on-site analysis. Techniques like liquid-phase microextraction (LPME) coupled with GC could also be optimized for its specific detection in environmental and biological samples. oup.com

Q & A

What are the recommended methodologies for synthesizing and characterizing 4-sec-Butyl-5-ethyl-2-methoxyphenol in academic research?

Basic:
Synthesis typically involves Friedel-Crafts alkylation or phenolic ether formation. For characterization, use nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, DEPT-135) to confirm substituent positions and purity. High-resolution mass spectrometry (HRMS) is essential for molecular weight validation. Gas chromatography (GC) or HPLC can assess purity, but ensure calibration with authentic standards.

Advanced:
For structural ambiguity resolution, employ single-crystal X-ray diffraction (SC-XRD). Use SHELX programs (e.g., SHELXL for refinement) to model electron density maps and resolve positional disorder . Pair with ORTEP-3 for graphical representation of thermal ellipsoids and hydrogen bonding networks . Crystallographic data should be cross-validated with spectroscopic results to address discrepancies in substituent orientation.

How can researchers resolve contradictions between spectroscopic and crystallographic data for this compound?

Basic:
First, verify experimental conditions: ensure NMR sample purity (>95%) and SC-XRD crystal quality (low mosaicity). Compare NMR coupling constants with DFT-calculated dihedral angles to identify conformational mismatches.

Advanced:
Apply iterative refinement in SHELXL using restraints for geometrically ambiguous regions (e.g., sec-butyl rotamers) . For discrepancies in methoxy group orientation, use WinGX to analyze Hirshfeld surfaces and intermolecular interactions, which may stabilize unexpected conformations . Cross-reference with temperature-dependent NMR to detect dynamic effects (e.g., hindered rotation) that SC-XRD might not capture.

What computational strategies are effective for modeling the electronic properties of this compound?

Basic:
Use density functional theory (DFT) with B3LYP/6-31G(d) to optimize geometry and calculate electrostatic potential maps. Compare HOMO-LUMO gaps with experimental UV-Vis spectra to validate electronic transitions.

Advanced:
Incorporate crystallographic coordinates from SHELXL-refined structures into molecular dynamics (MD) simulations to study solvent effects on conformation . For non-covalent interactions, employ Quantum Theory of Atoms in Molecules (QTAIM) with Multiwfn software, using ORTEP-generated bond paths to validate hydrogen bonding .

How should researchers design experiments to assess the compound’s stability under varying conditions?

Basic:
Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Use mass balance to quantify degradation products.

Advanced:
Combine SC-XRD and thermogravimetric analysis (TGA) to correlate crystal packing with thermal stability. For photodegradation, employ time-resolved FT-IR spectroscopy alongside SHELXL-refined structural models to track bond cleavage pathways . Use WinGX to simulate lattice energy changes under stress conditions .

What advanced techniques are recommended for analyzing intermolecular interactions in solid-state structures?

Basic:
Use powder X-ray diffraction (PXRD) to confirm phase purity. Pair with IR spectroscopy to identify hydrogen bonding (e.g., O–H stretching frequencies).

Advanced:
Leverage Hirshfeld surface analysis in CrystalExplorer to quantify interaction types (e.g., C–H···π, van der Waals) . For π-stacking analysis, use PLATON to calculate centroid distances and dihedral angles from SHELXL-refined coordinates . Cross-validate with DFT-D3 dispersion corrections to account for weak interactions.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.